molecular formula C8H5NO2 B126919 2H-1,3-Benzoxazin-2-one CAS No. 5651-38-7

2H-1,3-Benzoxazin-2-one

Cat. No. B126919
CAS RN: 5651-38-7
M. Wt: 147.13 g/mol
InChI Key: BIXMBBKKPTYJEK-UHFFFAOYSA-N
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Description

2H-1,3-Benzoxazin-2-one is a chemical compound that belongs to the class of organic compounds known as benzoxazinones. These compounds contain a benzene ring fused to an oxazine ring which is a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom. The 2H-1,3-Benzoxazin-2-one structure is a key scaffold in various biologically active molecules and is widely utilized in drug discovery due to its unique structure and drug-like properties .

Synthesis Analysis

The synthesis of 2H-1,3-Benzoxazin-2-one derivatives has been explored through various methods. An efficient one-pot cascade synthesis using copper-catalyzed coupling of o-halophenols and 2-halo-amides has been developed, yielding diverse 2H-1,4-benzoxazin-3-(4H)-ones with good to excellent yields . Another approach involves the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, which also shows significant stereoselectivity . Additionally, a green synthesis method has been reported for the construction of substituted 3,4-dihydro-2H-benzo[b][1,4]oxazine without the need for a catalyst, leading to diastereomers with excellent diastereoselectivity . A phase-transfer-catalyzed asymmetric alkylation has been used for the highly enantioselective synthesis of 2,2-disubstituted 1,4-benzoxazin-3-ones .

Molecular Structure Analysis

The molecular structure of 2H-1,3-Benzoxazin-2-one derivatives has been elucidated using various spectroscopic techniques. X-ray diffraction analysis has been employed to unequivocally establish the configuration around the double bond of major stereoisomers in the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives . NMR spectroscopy has proven useful in distinguishing between isomeric benzoxazine structures and between exocyclic and endocyclic double bonds in the hetero ring, as demonstrated in studies on 2H-1,4-benzoxazin-3-thiones .

Chemical Reactions Analysis

2H-1,3-Benzoxazin-2-one and its derivatives undergo various chemical reactions that are useful in synthetic chemistry. For instance, 4H-1,2-benzoxazines with electron-withdrawing substituents on the benzene ring can be synthesized and used as precursors for functionalized o-quinone methides and multisubstituted phenols . Reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of Fe/acetic acid has been described as a simple route for the synthesis of 1,4-benzoxazin-3-(4H)-ones . Nucleophilic displacement reactions on 2H-1,4-benzoxazin-3-thione derivatives have also been explored, with NMR used to ascertain the structure of the reaction products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2H-1,3-Benzoxazin-2-one derivatives are influenced by their molecular structure. The presence of electron-withdrawing substituents on the benzene ring can affect the reactivity and stability of the compounds . The stereochemistry of the derivatives is also an important factor, as seen in the diastereoselective synthesis of benzoxazine analogues, which can lead to different physical properties such as melting points and solubilities . The tautomeric nature of benzoxazinones, as in the case of 2H-1,4-benzoxazin-3-thiones, can also influence their chemical behavior and interaction with other molecules .

Scientific Research Applications

Phytochemistry and Biological Properties

2H-1,3-Benzoxazin-2-one, a compound of the (2H)-1,4-benzoxazin-3(4H)-one class, has been extensively studied in phytochemistry. These compounds, including 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA), exhibit a range of biological properties such as phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal effects. This makes them of significant interest in developing natural herbicide models and understanding plant defense mechanisms (Macias et al., 2009).

Biosynthesis Research

2H-1,4-Benzoxazin-3(4H)-one has been identified as an intermediate in the biosynthesis of cyclic hydroxamic acids in maize. This discovery is crucial for understanding the biochemical pathways in plants and the role of these compounds in plant ecology (Kumar et al., 1994).

Synthetic Chemistry

Significant research has been done in the synthesis of 2H-1,3-Benzoxazin-2-one derivatives. For instance, an efficient one-pot cascade synthesis of these compounds has been developed, highlighting their potential in various synthetic applications (Chen et al., 2009). Another study describes a practical synthesis of 2H-1,3-benzoxazines using copper, hydrogen peroxide, and triethylamine, emphasizing the versatility of these compounds in chemical synthesis (Trammell et al., 2021).

Material Science

3,4-Dihydro-1,3-2H-Benzoxazines, a variant of these compounds, have applications beyond their use as monomers for making polybenzoxazines. They have been explored for use in luminescent materials, ligands for cations, and as reducing agents for precious metal ions, indicating their potential in material science and engineering (Wattanathana et al., 2017).

Pharmacology and Drug Development

Derivatives of 2H-1,3-Benzoxazin-4(3H)-one containing indole moieties have been synthesized and evaluated for their inhibitory potential against PDE4B, an enzyme linked to inflammatory diseases. This indicates their potential application in drug discovery and pharmacology (Rao et al., 2014).

Environmental and Agricultural Sciences

The synthesis and study of fully bio-based benzoxazines suggest applications in environmentally friendly materials, particularly in agriculture and green chemistry. These studies focus on understanding the copolymerization process and exploring the potential of these compounds in creating sustainable materials (Wang et al., 2012).

properties

IUPAC Name

1,3-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-8-9-5-6-3-1-2-4-7(6)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXMBBKKPTYJEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60513343
Record name 2H-1,3-Benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1,3-Benzoxazin-2-one

CAS RN

5651-38-7
Record name 2H-1,3-Benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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